4-Nitrocyclohexanamine hydrochloride

Description

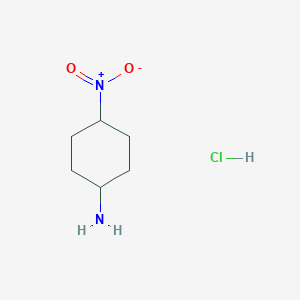

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-nitrocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h5-6H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHYTDIIYFEYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Nitrocyclohexanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 4-Nitrocyclohexanamine hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The document details a proposed synthetic pathway, explores its physicochemical properties, outlines robust characterization methods, and discusses its potential applications in medicinal chemistry. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and provides detailed, actionable protocols.

Introduction: Significance and Potential

This compound is a bifunctional molecule incorporating a cyclohexane scaffold, a primary amine, and a nitro group. This unique combination of features makes it a molecule of significant interest in the field of medicinal chemistry and organic synthesis.

-

The Cyclohexylamine Scaffold: The saturated carbocyclic ring of cyclohexane provides a three-dimensional framework that is a common motif in many pharmaceutical agents. Its conformational flexibility can be crucial for optimizing binding interactions with biological targets.

-

The Primary Amine: The amine group serves as a key functional handle for a wide array of chemical transformations, including amidation, alkylation, and the formation of various heterocyclic structures. As a hydrochloride salt, the compound exhibits improved solubility in aqueous media and enhanced stability, which are advantageous properties for handling and for certain biological assays.

-

The Nitro Group: The electron-withdrawing nitro group is a versatile functionality. It can act as a pharmacophore itself, participating in specific interactions with biological targets.[1] More commonly, it serves as a synthetic precursor to a primary amine via reduction, allowing for the creation of 1,4-diaminocyclohexane derivatives. This transformation is fundamental in building complex molecular architectures.

This guide will provide the necessary technical details to synthesize, characterize, and utilize this compound effectively in a research and development setting.

Synthesis of this compound

A specific, peer-reviewed synthesis for this compound is not prominently available in the literature. Therefore, a robust and logical two-step synthetic pathway is proposed, starting from the commercially available precursor, 4-nitrocyclohexan-1-one. The pathway involves a direct reductive amination followed by conversion to the hydrochloride salt.

Proposed Synthetic Workflow

The overall transformation is illustrated below. This process is designed to be efficient and scalable for typical laboratory applications.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Reductive Amination of 4-Nitrocyclohexan-1-one

This procedure details the conversion of the ketone to the primary amine while preserving the nitro group.

Rationale for Reagent Selection:

-

Ammonia Source: Ammonium acetate (NH₄OAc) is chosen as it provides ammonia in equilibrium and the acetate anion can buffer the reaction, maintaining a slightly acidic pH which is optimal for imine formation.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it reduces the intermediate iminium ion much faster than the starting ketone, minimizing side reactions like the reduction of the ketone to an alcohol.[2] It is also a safer and more manageable alternative to sodium cyanoborohydride.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrocyclohexan-1-one (1.0 eq) and ammonium acetate (3.0-5.0 eq).

-

Solvent Addition: Add anhydrous methanol or dichloromethane (DCM) to dissolve the reactants (concentration approx. 0.1-0.5 M).

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. The addition may be exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

If DCM was used as the solvent, separate the organic layer. Extract the aqueous layer with DCM (3x). If methanol was used, remove it under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-nitrocyclohexanamine free base.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent salt formation step.

Experimental Protocol: Step 2 - Formation of the Hydrochloride Salt

This step converts the oily or solid free base into a stable, crystalline hydrochloride salt.

Protocol:

-

Dissolution: Dissolve the crude or purified 4-nitrocyclohexanamine free base in a minimal amount of a suitable organic solvent such as diethyl ether, ethyl acetate, or methanol.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (1.1-1.2 eq). A 2.0 M solution of HCl in diethyl ether or a 4.0 M solution in 1,4-dioxane are common and effective reagents. Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The process can be aided by cooling the mixture in an ice bath.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.

Physicochemical and Computed Properties

While experimental data for this compound is scarce in public literature, its properties can be estimated through computational models and comparison with analogous structures.

| Property | Value (Computed for Free Base) | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | [PubChem][3] |

| Molecular Weight | 144.17 g/mol | [PubChem][3] |

| IUPAC Name | 4-nitrocyclohexan-1-amine | [PubChem][3] |

| XLogP3 | 0.4 | [PubChem][3] |

| Hydrogen Bond Donors | 1 | [PubChem][3] |

| Hydrogen Bond Acceptors | 3 | [PubChem][3] |

| Rotatable Bond Count | 1 | [PubChem][3] |

Note on Physical State and Melting Point: As a hydrochloride salt of a small molecule, the compound is expected to be a crystalline solid at room temperature. An experimental melting point is not available, but for comparison, the related compound 4-nitrophenethylamine hydrochloride has a reported melting point of 248-250 °C.

Characterization and Analytical Control

To ensure the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

A downfield multiplet for the methine proton (CH-NO₂) due to the strong electron-withdrawing effect of the nitro group.

-

A downfield multiplet for the methine proton (CH-NH₃⁺) adjacent to the ammonium group.

-

A broad signal for the ammonium protons (-NH₃⁺), which may exchange with residual water in the solvent.

-

A series of complex multiplets for the axial and equatorial protons of the three methylene (-CH₂-) groups in the cyclohexane ring. For comparison, the methine proton adjacent to the amine in cyclohexylamine hydrochloride appears around δ 3.16 ppm.[4]

-

-

¹³C NMR: The carbon NMR spectrum should show four distinct signals for the cyclohexane ring carbons: one for the carbon attached to the nitro group, one for the carbon attached to the ammonium group, and two for the remaining methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups:

-

~3000-2800 cm⁻¹: Strong, broad absorption due to N-H stretching of the ammonium salt (R-NH₃⁺).

-

~2950-2850 cm⁻¹: C-H stretching of the aliphatic cyclohexane ring.

-

~1550 cm⁻¹ (asymmetric) and ~1380 cm⁻¹ (symmetric): Strong characteristic absorptions for the N-O stretching of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry, typically using electrospray ionization (ESI), will confirm the molecular weight. The analysis would be performed on the free base, which would show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the mass of C₆H₁₂N₂O₂ plus a proton (approx. 145.09).

Applications in Drug Development

The structure of this compound makes it a versatile intermediate for the synthesis of novel pharmaceutical candidates.

Caption: Synthetic utility of this compound in drug discovery.

-

Gateway to 1,4-Diaminocyclohexanes: The most significant application is the reduction of the nitro group to a second amine. This creates a 1,4-diaminocyclohexane scaffold. This structural motif is present in a range of biologically active compounds and allows for the introduction of two distinct substituents at opposite ends of the cyclohexane ring, providing a rigid spacer for probing protein binding pockets. Related aminocyclohexyl structures are key components in pharmaceuticals such as the antipsychotic drug Cariprazine.[5]

-

Library Synthesis: The existing primary amine can be readily derivatized through techniques like amide coupling, reductive amination, or urea formation. This allows for the rapid generation of a library of compounds based on the 4-nitrocyclohexane core, enabling structure-activity relationship (SAR) studies where the nitro group is retained as a key pharmacophore.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a cautious approach should be adopted based on data from structurally related compounds such as 4-aminocyclohexanone hydrochloride[6] and 4-nitrobenzylamine hydrochloride.[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Engineering Controls: Handle the compound in a well-ventilated area. For procedures involving dusty solids or volatile solutions, a chemical fume hood is required.

-

Hazards:

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a synthetically versatile and valuable building block for drug discovery and development. This guide has presented a logical and detailed pathway for its synthesis, outlined its key physicochemical properties, and established a framework for its analytical characterization. By leveraging the dual functionality of the amine and nitro groups, researchers can access a diverse range of complex molecular scaffolds for the development of novel therapeutic agents. As with all laboratory chemicals, appropriate safety precautions must be observed during its handling and use.

References

-

Valeš, K., et al. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology. Available at: [Link]

-

PubChem. 4-Nitrocyclohexanamine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

PubChem. 4-Aminocyclohexanone Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Nitrobenzylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-Nitrocyclohexanamine | C6H12N2O2 | CID 14615296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR [m.chemicalbook.com]

- 5. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]

- 6. 4-Aminocyclohexanone Hydrochloride | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Nitrobenzylamine hydrochloride | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrocyclohexanamine Hydrochloride

This guide provides a comprehensive technical overview of 4-Nitrocyclohexanamine hydrochloride, a substituted cyclohexane derivative with potential applications in pharmaceutical and chemical research. Drawing upon established principles of organic chemistry and spectroscopy, this document details the compound's structure, stereochemistry, and physicochemical properties. It further outlines plausible synthetic routes and robust analytical methodologies for its characterization, grounded in field-proven insights and supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its analogs.

Molecular Structure and Physicochemical Properties

This compound is a salt of an organic compound containing a cyclohexane ring substituted with a nitro group and an amino group. The presence of these functional groups, along with the stereochemistry of the cyclohexane ring, dictates its chemical behavior and potential biological activity.

Chemical Structure and Isomerism

The molecular structure of 4-Nitrocyclohexanamine consists of a cyclohexane chair conformation with a nitro group (-NO₂) and an amino group (-NH₂) at the 1 and 4 positions, respectively. The hydrochloride salt is formed by the protonation of the amino group.

Due to the substituted cyclohexane ring, 4-Nitrocyclohexanamine can exist as two geometric isomers: cis and trans. In the cis isomer, both the nitro and amino groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The thermodynamic stability of these isomers is influenced by the steric bulk of the substituents, with the trans isomer, where both groups can occupy equatorial positions, generally being more stable.

Caption: Chair conformations of trans- and cis-4-Nitrocyclohexanamine.

Physicochemical Properties

While experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₆H₁₃ClN₂O₂ | Based on structure |

| Molecular Weight | 180.63 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Analogy to other amine hydrochlorides[1] |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | The ionic nature of the hydrochloride salt enhances water solubility.[1] |

| Melting Point | Expected to be a high-melting solid that may decompose upon heating | Typical for amine hydrochlorides |

| pKa | ~9-10 for the ammonium group | Analogy to cyclohexylamine |

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the nitro and amino groups onto the cyclohexane scaffold.

Proposed Synthetic Pathways

A plausible and efficient synthesis involves the reduction of a nitro group to an amine. Nitro compounds are versatile building blocks in organic synthesis due to the variety of transformations the nitro group can undergo.[2][3][4][5]

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative method and may require optimization.

-

Reductive Amination:

-

To a solution of 4-nitrocyclohexanone (1 eq.) in methanol, add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.) at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of 2M HCl.

-

Extract the aqueous layer with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-nitrocyclohexanamine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude 4-nitrocyclohexanamine in a minimal amount of diethyl ether.[6]

-

Slowly add a solution of 2M HCl in diethyl ether with stirring.[6]

-

The hydrochloride salt will precipitate out of the solution.[6]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.[7]

-

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring. The chemical shifts of the protons attached to the carbons bearing the amino and nitro groups will be downfield due to the electron-withdrawing nature of these substituents. The coupling constants between adjacent protons will be indicative of their axial or equatorial orientation, which can be used to determine the cis/trans stereochemistry.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (CH-NH₃⁺) | ~3.0 - 3.5 | Multiplet | J(H-1, H-2), J(H-1, H-6) |

| H-4 (CH-NO₂) | ~4.5 - 4.8 | Multiplet | J(H-4, H-3), J(H-4, H-5) |

| Cyclohexane CH₂ | ~1.2 - 2.5 | Multiplets |

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexane ring. The carbons attached to the nitro and amino groups will be deshielded and appear at a lower field.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-NH₃⁺) | ~50 - 60 |

| C-4 (C-NO₂) | ~80 - 90 |

| Cyclohexane CH₂ | ~20 - 40 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H stretch (NH₃⁺) | 3200 - 2800 | Strong, broad |

| N-O stretch (NO₂) | ~1550 (asymmetric) | Strong |

| ~1350 (symmetric) | Strong | |

| C-H stretch (alkane) | 2950 - 2850 | Medium to Strong |

| N-H bend (NH₃⁺) | ~1600 | Medium |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the free base (4-Nitrocyclohexanamine) would be expected.

Chemical Reactivity and Potential Applications

The chemical reactivity of 4-Nitrocyclohexanamine is primarily dictated by the nitro and amino functional groups.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be reduced to various other functional groups, most notably an amine.[2][5][8] This transformation is a key step in the synthesis of diamine derivatives, which are valuable building blocks in medicinal chemistry. The electron-withdrawing nature of the nitro group also influences the acidity of the neighboring protons.[9][10]

Reactivity of the Amino Group

The amino group is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and arylation. These reactions allow for the facile introduction of diverse substituents, making 4-Nitrocyclohexanamine a versatile intermediate for the synthesis of a library of compounds for biological screening.

Potential Applications in Drug Discovery

Nitro-containing compounds have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents.[11][12] The mechanism of action for some nitroaromatic compounds involves bioreductive activation to form cytotoxic reactive nitrogen species. The cyclohexane scaffold provides a three-dimensional framework that can be functionalized to optimize binding to biological targets. Therefore, this compound and its derivatives are of interest for the development of novel therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[8][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the material safety data sheet (MSDS) before handling any chemical.

References

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2020). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 25(4), 853. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrocyclohexanamine. Retrieved from [Link]

-

Frontiers Media S.A. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

- Google Patents. (1946). US2404503A - Preparation of amino acids from their salts.

-

National Center for Biotechnology Information. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 608621. Retrieved from [Link]

-

Royal Society of Chemistry. (1969). The Preparation of cis- and trans-I -Alkyl-4-phthalimidocyclohexanes. Journal of the Chemical Society C: Organic, 1324. Retrieved from [Link]

-

SciSpace. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203. Retrieved from [Link]

-

ResearchGate. (2015). Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Organics, 3(2), 101-113. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

-

Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?. Retrieved from [Link]

-

PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 6(4), 582-586. Retrieved from [Link]

-

Wiley-VCH. (2018). Synthesis of Nitroalkanes. In Nitroalkanes (pp. 1-36). Retrieved from [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. mdpi.com [mdpi.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. svedbergopen.com [svedbergopen.com]

- 13. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Nitrocyclohexanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

4-Nitrocyclohexanamine hydrochloride is a key chemical intermediate, valued by researchers and drug development professionals for its unique structural features. The presence of a nitro group on a cyclohexane ring, combined with an amine functionality, offers a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in medicinal chemistry.

It is important to note that while the free base, 4-Nitrocyclohexanamine, is well-documented with the CAS number 123804-82-0, a specific CAS number for its hydrochloride salt is not consistently reported in major chemical databases.[1] This is not unusual for hydrochloride salts of research chemicals, where the focus is often on the parent compound. Throughout this guide, we will refer to the free base where appropriate and provide detailed protocols for the synthesis and handling of the hydrochloride salt.

Chemical Properties and Rationale for Use

The utility of this compound in drug discovery stems from the distinct properties of its constituent functional groups. The nitro group is a strong electron-withdrawing group, a feature known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Furthermore, the nitro group can be chemically transformed, most notably through reduction to an amine, providing a pathway to a diverse range of derivatives. The cyclohexane ring offers a three-dimensional structure that can be crucial for achieving specific binding interactions with biological targets.

The hydrochloride salt form is primarily utilized to enhance the compound's solubility in aqueous media and improve its stability and handling characteristics, which is a common practice in pharmaceutical development.

A summary of the key physicochemical properties of the parent compound, 4-Nitrocyclohexanamine, is provided below.

| Property | Value | Source |

| Molecular Formula | C6H12N2O2 | PubChem[4] |

| Molecular Weight | 144.17 g/mol | PubChem[4] |

| CAS Number | 123804-82-0 | BLD Pharm[1] |

| XLogP3 | 0.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the nitration of a suitable cyclohexene precursor, followed by reduction of the resulting nitroalkene and subsequent formation of the hydrochloride salt. The following is a representative, field-proven protocol.

Step 1: Synthesis of 4-Nitrocyclohex-1-ene

The initial step involves the synthesis of a nitrocyclohexene intermediate. A common method is the Diels-Alder reaction between a nitro-substituted diene and a dienophile. For the purpose of this guide, we will consider the nitration of cyclohexene as a plausible route.

Protocol 1: Nitration of Cyclohexene

Materials:

-

Cyclohexene

-

Acetic Anhydride

-

Nitric Acid (70%)

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexene (1.0 eq) and acetic anhydride (2.0 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of nitric acid (70%, 1.5 eq) and acetic anhydride (1.5 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.

-

Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-Nitrocyclohex-1-ene.

Step 2: Reduction of 4-Nitrocyclohex-1-ene to 4-Nitrocyclohexanamine

The nitroalkene is then reduced to the corresponding saturated nitroamine. Catalytic hydrogenation is a common and effective method for this transformation.

Protocol 2: Catalytic Hydrogenation

Materials:

-

4-Nitrocyclohex-1-ene (from Step 1)

-

Palladium on Carbon (10% Pd, 5 mol%)

-

Methanol

-

Hydrogen gas

-

Parr hydrogenation apparatus

-

Celite

Procedure:

-

Dissolve the crude 4-Nitrocyclohex-1-ene in methanol in a Parr hydrogenation vessel.

-

Carefully add 10% Palladium on Carbon to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-Nitrocyclohexanamine.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Protocol 3: Hydrochloride Salt Formation

Materials:

-

Crude 4-Nitrocyclohexanamine (from Step 2)

-

Diethyl ether

-

Hydrochloric acid (2M in diethyl ether)

-

Beaker

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude 4-Nitrocyclohexanamine in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the mixture in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable building block in medicinal chemistry. The primary amine can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination to generate a library of derivatives for structure-activity relationship (SAR) studies.

The nitro group serves multiple purposes. It can act as a bioisostere for other functional groups or be a key pharmacophoric element.[5] More importantly, it can be reduced to an amine, which can then be further elaborated. This "masked amine" strategy allows for the introduction of a primary amine at a later stage of the synthesis, which can be advantageous when dealing with sensitive functional groups.

Nitro-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[6] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic species, making it a promising feature for the development of hypoxia-activated prodrugs.[5]

Proposed Mechanism of Action for Nitro-Containing Compounds

Sources

- 1. 123804-82-0|4-Nitrocyclohexanamine|BLD Pharm [bldpharm.com]

- 2. svedbergopen.com [svedbergopen.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitrocyclohexanamine | C6H12N2O2 | CID 14615296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Nitrocyclohexanamine Hydrochloride

The following technical guide is structured to serve as an authoritative reference for researchers working with 4-Nitrocyclohexanamine Hydrochloride . It prioritizes stoichiometric precision, isomeric resolution, and downstream synthetic utility.

Stoichiometric Precision, Isomeric Control, and Synthetic Utility[1]

Executive Summary

This compound (

This guide addresses the critical parameters often overlooked in standard catalog entries: the precise molecular weight variations based on isotopic abundance, the thermodynamic implications of cis/trans isomerism, and the protocols for handling the hydrochloride salt to ensure stoichiometric accuracy in high-value synthesis.

Physicochemical Characterization

Molecular Weight & Stoichiometry

For precise quantitative workflows (e.g., qNMR standards, GMP starting material calculations), the standard "average" molecular weight is insufficient. Below is the breakdown for the Hydrochloride salt.

| Parameter | Value | Notes |

| Formula | (Free base | |

| Average Molecular Weight | 180.63 g/mol | Used for general molarity calculations.[1] |

| Monoisotopic Mass | 180.066 g/mol | Critical for High-Res Mass Spectrometry (HRMS).[1] |

| Free Base MW | 144.17 g/mol | For yield back-calculations.[1] |

| HCl Content | 20.18% (w/w) | Theoretical mass fraction of the counterion. |

Critical Insight: Commercial batches of amine hydrochlorides are often hygroscopic.[1] A "wet" salt will lead to under-loading of the reagent.[1] It is recommended to determine the precise HCl content via argentometric titration (AgNO3) or measure water content via Karl Fischer titration before using in limiting-reagent steps.[1]

Conformational Isomerism (Cis vs. Trans)

The cyclohexane ring creates two distinct diastereomers. The biological activity and chemical reactivity of 4-nitrocyclohexanamine depend heavily on this geometry.[1]

-

Trans-Isomer (Thermodynamic Product): Both the amino and nitro groups occupy equatorial positions.[1] This is the lower-energy conformer and typically the desired scaffold for linear drug linkers.[1]

-

Cis-Isomer (Kinetic Product): One group is axial, the other equatorial.[1] This introduces 1,3-diaxial strain.[1]

Visualizing the Stability:

Figure 1: Thermodynamic relationship between Cis and Trans isomers. Under basic conditions, the nitro-bearing carbon can epimerize to the more stable trans-diequatorial conformation.[1]

Synthetic Utility & Applications

The "Masked" Diamine Strategy

The primary utility of 4-nitrocyclohexanamine is as a precursor to trans-1,4-cyclohexanediamine , a privileged scaffold in medicinal chemistry (e.g., Cariprazine analogs, kinase inhibitors).[1]

Using the nitro-amine allows chemists to derivatize one nitrogen selectively (e.g., amide coupling, reductive amination) before revealing the second amine via reduction. This avoids the "protection/deprotection" dance required if starting with the diamine.

Synthesis Workflow

The synthesis typically proceeds via the hydrogenation of nitro-aromatics or nucleophilic addition to nitro-cyclohexenes.[1]

Figure 2: Synthetic workflow for isolating the hydrochloride salt. Salt formation is often the most effective method to separate the trans-isomer from the cis-isomer via fractional crystallization.[1]

Experimental Protocols

Protocol: Preparation of Hydrochloride Salt

Objective: To convert the free base to the stable HCl salt and enrich the trans-isomer.[1]

Materials:

-

Crude 4-Nitrocyclohexanamine (Free base oil/solid mixture).[1]

-

HCl (4M in Dioxane or 1.25M in Ethanol).[1]

-

Diethyl Ether (Antisolvent).[1]

-

Ethanol (Solvent).[1]

Method:

-

Dissolution: Dissolve 1.0 eq (e.g., 1.44 g, 10 mmol) of crude amine in absolute Ethanol (10 mL). Cool to 0°C.[1]

-

Acidification: Dropwise add 1.1 eq of HCl solution (e.g., 2.75 mL of 4M HCl/Dioxane).

-

Observation: The solution will warm slightly (exothermic).[1]

-

-

Precipitation: Stir for 30 minutes at 0°C. If precipitate does not form, slowly add Diethyl Ether (20 mL) while stirring vigorously.

-

Filtration: Collect the white solid via vacuum filtration under Argon (hygroscopic).[1]

-

Purification (Isomer Enrichment): Recrystallize from hot Ethanol/Methanol. The trans-isomer hydrochloride typically has a higher lattice energy and crystallizes first.[1]

-

Drying: Dry in a vacuum oven at 40°C over

for 12 hours.

Analytical Verification (Self-Validating)

Do not assume purity. Validate the salt form using this logic:

-

AgNO3 Titration: Dissolve 50 mg in water. Add 1 drop of nitric acid.[1] Titrate with 0.1 M AgNO3.[1]

-

1H NMR (D2O): Check the chemical shift of the proton alpha to the nitro group (

).-

Trans (axial H): Appears as a triplet of triplets (tt) with large coupling constants (

) due to axial-axial coupling.[1] -

Cis (equatorial H): Appears as a narrower multiplet (smaller

values).

-

Safety & Handling

-

Energetic Potential: While nitro-aliphatics are generally more stable than nitro-aromatics, the nitro group is energetic.[1] Avoid heating the dry salt above 100°C.[1]

-

Acidity: The HCl salt is acidic in solution.[1] Ensure compatibility with acid-sensitive protecting groups (e.g., Boc) if used in subsequent steps; a free-base wash may be required first.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14615296, 4-Nitrocyclohexanamine. Retrieved February 19, 2026 from [Link][1]

-

Buda, et al. (2018). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications / ResearchGate.[1] (Discusses thermodynamic stability of trans-isomers in drug synthesis). Retrieved February 19, 2026 from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitrocyclohexanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Nitrocyclohexanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete experimental dataset for this specific compound is not publicly available, this guide synthesizes established spectroscopic principles to predict, interpret, and validate its molecular structure. Each section explains the causality behind experimental choices and protocols, ensuring a deep understanding of the analytical workflow.

Introduction and Molecular Structure

This compound is a bifunctional alicyclic compound. Its structure comprises a cyclohexane ring substituted with a primary amine (as a hydrochloride salt) and a nitro group. The stereochemistry of the substituents (cis/trans) significantly influences the spectroscopic output, particularly in NMR. For this guide, we will consider the general structure and discuss how stereoisomerism would affect the data. The hydrochloride form enhances water solubility and stability but also influences the spectral features of the amine group.

Molecular Formula: C₆H₁₃ClN₂O₂ Molecular Weight: 180.63 g/mol Free Base Exact Mass: 144.0899 g/mol [1]

The presence of the primary amine (-NH₂), the nitro group (-NO₂), and the saturated cyclohexane ring provides distinct and predictable spectroscopic signatures that will be explored in the following sections.

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and stereochemistry of the cyclohexane ring.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is profoundly dependent on meticulous sample preparation.[2]

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is soluble. Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are primary candidates. D₂O is often preferred for hydrochloride salts; however, it will cause the exchange of the amine protons (-NH₃⁺), making them disappear from the spectrum.[3] CD₃OD may provide better resolution for the cyclohexane protons and will allow observation of the amine protons.

-

Concentration:

-

For ¹H NMR , dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR , a higher concentration is required due to its lower natural abundance and sensitivity (~0.2-0.3 millimoles in 0.7 mL is ideal).

-

-

Sample Preparation:

-

Weigh the sample accurately and place it in a clean, dry vial.

-

Add the deuterated solvent and vortex until the sample is completely dissolved. The solution must be homogeneous and free of particulate matter.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This step is critical to remove any suspended particles that can distort the magnetic field homogeneity and degrade spectral quality.

-

Ensure the sample height in the tube is at least 4 cm (approx. 0.6 mL) to be within the detection region of the NMR coil.[4][5]

-

-

Referencing: Tetramethylsilane (TMS) is the standard reference (0 ppm), but it is not soluble in D₂O. For D₂O, the residual HDO peak (at ~4.79 ppm) is often used as a reference. For CD₃OD, the residual CHD₂OD peak (at ~3.31 ppm) is used.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals from the protons on the cyclohexane ring and the amine group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and amino groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comments |

| H-C-NO₂ (Methine) | ~4.5 - 4.8 | Multiplet | 1H | This proton is attached to the carbon bearing the highly electron-withdrawing nitro group, causing a significant downfield shift. |

| H-C-NH₃⁺ (Methine) | ~3.2 - 3.6 | Multiplet | 1H | The protonated amine group is also electron-withdrawing, shifting this proton downfield, but less so than the nitro group. |

| Cyclohexane CH₂ (Axial/Equatorial) | ~1.5 - 2.5 | Complex Multiplets | 8H | These protons will appear as a series of complex, overlapping multiplets. The exact chemical shifts and coupling constants depend heavily on the cis/trans stereochemistry of the substituents. |

| -NH₃⁺ (Amine) | ~7.0 - 8.0 (in CD₃OD) | Broad Singlet | 3H | In a non-exchanging solvent like CD₃OD or DMSO-d₆, the amine protons appear as a broad signal. In D₂O, this signal will disappear due to H-D exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the attached functional groups.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Comments |

| C-NO₂ | ~80 - 90 | The carbon directly attached to the nitro group is significantly deshielded and shifted downfield. |

| C-NH₃⁺ | ~50 - 60 | The carbon attached to the protonated amine group is also deshielded, appearing in the typical range for amino-substituted carbons. |

| Cyclohexane CH₂ | ~20 - 40 | The remaining four methylene carbons of the cyclohexane ring will appear in the aliphatic region. Depending on the stereochemistry, two or four distinct signals may be observed. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the N-H bonds of the ammonium salt and the N-O bonds of the nitro group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Comments |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad | The N-H stretching vibrations in a primary ammonium salt (-NH₃⁺) appear as a very broad and strong band, often with multiple sub-peaks, overlapping with the C-H stretches.[6] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong | These are the characteristic stretching vibrations for the sp³ C-H bonds of the cyclohexane ring.[7] |

| N-O Asymmetric Stretch | ~1550 | Strong | This is one of the two characteristic and intense absorptions for a nitro group attached to a saturated carbon.[8][9] |

| N-H Bend (Ammonium) | ~1600 - 1500 | Medium | The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group appear in this region. |

| N-O Symmetric Stretch | ~1365 | Strong | This is the second characteristic and intense absorption for a saturated nitroalkane.[8][9] |

| C-N Stretch | 1250 - 1000 | Medium | The stretching vibration of the carbon-nitrogen bond is typically found in this region.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this analysis, an electrospray ionization (ESI) source would be most appropriate.

Experimental Protocol: MS Sample Preparation

Methodology (for ESI-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a water/methanol mixture.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

The solution is then directly infused into the ESI source or injected via a liquid chromatography system.

Predicted Mass Spectrum (ESI-Positive Mode)

In ESI-MS, we expect to observe the protonated molecule of the free base, as the hydrochloride salt will dissociate in solution.

| m/z Value (Predicted) | Ion Assignment | Rationale & Comments |

| 145.097 | [M+H]⁺ | This corresponds to the protonated free base (C₆H₁₂N₂O₂ + H⁺). The exact mass of the free base is 144.0899 Da.[1] Observing this ion with high-resolution MS would confirm the molecular formula. |

| 127.086 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion is a common fragmentation pathway. |

| 99.092 | [M+H - NO₂]⁺ | Loss of the nitro group (a neutral loss of 46 Da) is a highly probable fragmentation pathway for nitro compounds. |

| Various | Other Fragments | Further fragmentation of the cyclohexane ring would lead to a complex pattern of lower mass ions. The fragmentation of amines often involves α-cleavage next to the nitrogen atom.[10][11] |

The Nitrogen Rule: The free base (C₆H₁₂N₂O₂) has an even number of nitrogen atoms, so its molecular ion should have an even nominal mass (144 Da). This is consistent with the predicted data.[10]

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

This guide outlines a predictive yet robust framework for the complete spectroscopic characterization of this compound. By leveraging the fundamental principles of NMR, IR, and Mass Spectrometry, a detailed structural elucidation is achievable. The protocols described herein represent best practices designed to yield high-quality, interpretable data. The predicted spectral features—the downfield shifts of protons and carbons attached to the nitro and amino groups in NMR, the strong characteristic absorptions of N-O and N-H bonds in IR, and the confirmation of molecular weight via MS—provide a comprehensive and self-validating system for confirming the identity and structure of this compound.

References

-

Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Bruker. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra. [Link]

-

Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

-

UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

-

University of Calgary. (n.d.). IR: nitro groups. [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrocyclohexanamine. PubChem Compound Database. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Spectroscopy Online. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. [Link]

-

SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. [Link]

-

Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

- 1. 4-Nitrocyclohexanamine | C6H12N2O2 | CID 14615296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

1H NMR spectrum of 4-Nitrocyclohexanamine hydrochloride

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Nitrocyclohexanamine Hydrochloride

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of spectral interpretation, including stereochemical influences, conformational analysis, and the impact of substituent effects. We will explore detailed protocols for sample preparation, predict spectral features based on established principles, and offer insights into potential analytical challenges. The objective is to equip the reader with the expertise to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related molecules.

Introduction: The Molecule in Context

4-Nitrocyclohexanamine and its hydrochloride salt are valuable intermediates in organic synthesis, often serving as building blocks for more complex molecules, including pharmacologically active compounds.[1][2][3][4] The precise characterization of such intermediates is paramount to ensure the stereochemical and constitutional integrity of the final product. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as an exceptionally powerful tool. It provides detailed information about the molecular structure, including the connectivity of atoms, the electronic environment of individual protons, and, critically for cyclic systems, the relative stereochemistry of substituents.

This guide will focus on the hydrochloride salt, which enhances solubility in polar solvents suitable for NMR analysis. We will dissect the expected ¹H NMR spectrum by examining the interplay between the electron-withdrawing nitro (-NO₂) group, the protonated amino (-NH₃⁺) group, and the conformational dynamics of the cyclohexane ring.

Molecular Structure and Stereochemical Considerations

This compound exists as two primary stereoisomers: cis and trans. The distinction between these isomers is a cornerstone of its chemical identity and is readily discernible by ¹H NMR.

-

trans-isomer: The amino and nitro groups are on opposite faces of the cyclohexane ring.

-

cis-isomer: The amino and nitro groups are on the same face of the ring.

The cyclohexane ring is not planar; it predominantly adopts a stable "chair" conformation to minimize steric and torsional strain. In substituted cyclohexanes, the substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Large substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

For this compound, the trans-isomer is thermodynamically more stable as it can adopt a chair conformation where both the -NH₃⁺ and -NO₂ groups are in the equatorial position (trans-diequatorial). The cis-isomer must have one substituent in the axial and one in the equatorial position (cis-axial-equatorial), making it less stable.[1]

Diagram 1: Stereoisomers of this compound

A simple representation of the two primary stereoisomers.

Diagram 2: Chair Conformations of the trans and cis Isomers

Preferred chair conformations for the trans (diequatorial) and cis isomers.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation. As a hydrochloride salt, the analyte has limited solubility in common non-polar NMR solvents like CDCl₃.

Step-by-Step Methodology

-

Analyte Weighing: Accurately weigh 10-20 mg of this compound.[5]

-

Solvent Selection: Choose a suitable deuterated polar solvent. Deuterium oxide (D₂O) is an excellent choice for amine salts.[6][7] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Note that in D₂O and CD₃OD, the acidic protons on the ammonium group (-NH₃⁺) will exchange with deuterium and become invisible in the ¹H spectrum.

-

Dissolution: Transfer the weighed solid into a clean, small vial. Add approximately 0.6 mL of the chosen deuterated solvent.[8]

-

Mixing: Vortex or gently agitate the vial until the solid is completely dissolved. The solution should be clear and transparent.

-

Filtration (Critical Step): To remove any microscopic particulate matter that can degrade spectral resolution, filter the solution directly into a clean, dry 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[8]

-

Internal Standard: If quantitative analysis is required or for precise chemical shift referencing, add an internal standard. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used.

-

Labeling and Analysis: Cap the NMR tube, label it clearly, and wipe the outside clean before inserting it into the spectrometer.

Diagram 3: NMR Sample Preparation Workflow

A standardized workflow for preparing high-quality NMR samples.

Spectral Analysis and Interpretation

The ¹H NMR spectrum is interpreted based on three key parameters: chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J). The electron-withdrawing nature of both the -NO₂ and -NH₃⁺ groups will deshield nearby protons, shifting their signals to a higher frequency (downfield).

The Karplus Relationship: A Key to Stereochemistry

The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is highly dependent on the dihedral angle between them. This relationship is crucial for differentiating axial and equatorial protons.[9][10][11]

-

Large Coupling (³J ≈ 8-13 Hz): Typical for axial-axial (Hₐ-C-C-Hₐ) interactions, where the dihedral angle is ~180°.

-

Small Coupling (³J ≈ 2-5 Hz): Observed for axial-equatorial (Hₐ-C-C-Hₑ) and equatorial-equatorial (Hₑ-C-C-Hₑ) interactions, where dihedral angles are ~60°.

Predicted ¹H NMR Spectrum of trans-4-Nitrocyclohexanamine Hydrochloride

Assuming the more stable diequatorial conformation in D₂O.

-

H-4 (Methine proton at C4, adjacent to -NO₂): This proton is expected to be the most downfield signal due to the powerful anisotropic and inductive effects of the nitro group. In the diequatorial conformer, H-4 is axial. It will be coupled to two axial protons (at C3 and C5) and two equatorial protons. Therefore, it should appear as a triplet of triplets (tt) with two large axial-axial couplings and two smaller axial-equatorial couplings.

-

H-1 (Methine proton at C1, adjacent to -NH₃⁺): This proton is also deshielded, but less so than H-4. In the diequatorial conformer, H-1 is also axial. Similar to H-4, it will appear as a triplet of triplets (tt) with large (axial-axial) and small (axial-equatorial) couplings. Based on data for cyclohexylamine hydrochloride, this signal appears around 3.1-3.2 ppm.[6]

-

H-2, H-6, H-3, H-5 (Methylene protons): These eight protons will produce complex, overlapping signals in the upfield region (typically 1.2 - 2.5 ppm). We can, however, distinguish between the axial and equatorial sets:

-

Axial Protons (H₂ₐ, H₆ₐ, H₃ₐ, H₅ₐ): These protons will appear as complex multiplets, each characterized by at least one large axial-axial coupling to an adjacent axial proton (including H-1 and H-4) and smaller axial-equatorial couplings.

-

Equatorial Protons (H₂ₑ, H₆ₑ, H₃ₑ, H₅ₑ): These protons will resonate slightly downfield of their axial counterparts and will exhibit only small equatorial-axial and equatorial-equatorial couplings.

-

Predicted ¹H NMR Data Summary (trans-isomer)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 (CH-NO₂) | ~4.4 - 4.8 | Triplet of Triplets (tt) | Jₐₐ ≈ 10-12 Hz, Jₐₑ ≈ 3-4 Hz |

| H-1 (CH-NH₃⁺) | ~3.1 - 3.4 | Triplet of Triplets (tt) | Jₐₐ ≈ 10-12 Hz, Jₐₑ ≈ 3-4 Hz |

| H-2ₑ, H-6ₑ, H-3ₑ, H-5ₑ | ~2.0 - 2.4 | Multiplets | Small J values |

| H-2ₐ, H-6ₐ, H-3ₐ, H-5ₐ | ~1.3 - 1.8 | Multiplets | Large and small J values |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Distinguishing the cis-Isomer

If the cis-isomer is present, its ¹H NMR spectrum would show distinctly different coupling patterns. In its axial-equatorial conformation, one of the methine protons (H-1 or H-4) would be equatorial. This equatorial proton would lack any large axial-axial couplings and would instead appear as a broad multiplet with only small J-values, a clear diagnostic feature to differentiate it from the trans-isomer's triplet of triplets.

Troubleshooting and Advanced Considerations

-

Peak Broadening: Overly concentrated samples can lead to increased viscosity, resulting in broader spectral lines.[5][7] Ensure the concentration is within the recommended 10-20 mg / 0.6 mL range. The presence of paramagnetic impurities (e.g., metal ions) can also cause significant broadening.

-

Solvent Signal: The residual solvent signal (e.g., HDO in D₂O at ~4.7 ppm) can sometimes obscure analyte signals. Modern spectrometers have excellent solvent suppression capabilities to mitigate this.

-

pH Effects: The chemical shifts of protons near the ionizable amino group can be sensitive to the pH of the solution. Maintaining consistent sample preparation conditions is key for reproducibility.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough analysis of chemical shifts and, most importantly, vicinal coupling constants allows for the unambiguous assignment of the molecule's stereochemistry. The characteristic triplet of triplets pattern for the methine protons serves as a definitive fingerprint for the thermodynamically favored trans-diequatorial isomer. This guide provides the foundational knowledge and practical protocols for researchers to leverage ¹H NMR spectroscopy as a precise and reliable tool for the characterization of this and other substituted cyclohexane systems, ensuring the quality and integrity of materials used in research and development.

References

-

Freire, F. R., et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylamine hydrochloride. Retrieved from [Link]

-

Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cis/trans 4-substituted cyclohexylamine with different carbonylic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 4-substituted cyclohexylamines. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

Lemieux, R. U., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

-

PubChem. (n.d.). Nitrocyclohexane. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrocyclohexanamine. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-substituted cis-cyclohexylamine.

Sources

- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitrocyclohexanamine | C6H12N2O2 | CID 14615296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 7. ou.edu [ou.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Nitrocyclohexanamine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practices of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as applied to 4-nitrocyclohexanamine hydrochloride. This document provides a detailed exploration of the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation for this compound, considering its stereochemical complexities.

Introduction: The Structural Significance of this compound

This compound is a substituted cyclohexane derivative of interest in medicinal chemistry and organic synthesis. The molecule features a cyclohexane ring with two key functional groups: a nitro group (-NO₂) and an amino group, which exists in its protonated form (-NH₃⁺) as a hydrochloride salt. The relative orientation of these substituents (cis or trans) significantly influences the molecule's three-dimensional structure and, consequently, its chemical and biological properties.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, offering a detailed fingerprint of the molecular architecture.[1] A thorough understanding of the ¹³C NMR spectrum is therefore critical for confirming the identity, purity, and stereochemistry of this compound.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by the interplay of several factors, including the electronic effects of the substituents, the stereochemistry of the cyclohexane ring, and the influence of the solvent.

Substituent Effects on Cyclohexane Ring Carbons

The chemical shifts of the cyclohexane carbons are influenced by the electron-withdrawing nitro group and the protonated amino group.

-

α-Effect: The carbon atom directly attached to a substituent (C1 and C4) will experience the most significant shift. The strongly electron-withdrawing nitro group will cause a substantial downfield shift (to a higher ppm value) for C4. The protonated amino group will also induce a downfield shift for C1, although typically less pronounced than the nitro group. The alpha-effect on ¹³C chemical shifts generally correlates well with the substituent's electronegativity.[2]

-

β-Effect: The carbons adjacent to the substituted carbons (C2, C3, C5, and C6) will also be shifted downfield, though to a lesser extent than the α-carbons.[2]

-

γ-Effect: The carbons at the γ-position (C3 and C5 relative to C1; C2 and C6 relative to C4) can experience a slight shielding effect (upfield shift), particularly if the substituent is in an axial orientation. This is known as the γ-gauche effect.

The Influence of Stereochemistry: Cis vs. Trans Isomers

The 1,4-disubstituted cyclohexane ring of this compound can exist as two diastereomers: cis and trans.[3] These isomers will have distinct ¹³C NMR spectra due to the different spatial arrangements of the substituents.

-

trans-Isomer: The thermodynamically more stable conformation of the trans-isomer will have both the nitro and the protonated amino groups in equatorial positions (diequatorial).

-

cis-Isomer: The cis-isomer will exist as a conformational equilibrium between two chair forms, each having one axial and one equatorial substituent.

The axial or equatorial orientation of a substituent has a measurable effect on the chemical shifts of the ring carbons. Axial substituents tend to cause a greater upfield (shielding) effect on the γ-carbons compared to their equatorial counterparts.[4]

Impact of Protonation

The protonation of the amino group to form the hydrochloride salt has a significant impact on the ¹³C NMR spectrum. The positively charged -NH₃⁺ group is more electron-withdrawing than the neutral -NH₂ group. This leads to a downfield shift of the α-carbon (C1) and, to a lesser extent, the β-carbons (C2 and C6).[5][6] The pH of the solvent can influence the degree of protonation and thus the observed chemical shifts.[7]

Predicted Chemical Shifts

Based on the principles outlined above and data from similar substituted cyclohexanes, a predicted range for the ¹³C NMR chemical shifts of this compound is presented in Table 1. Due to the symmetry in both the cis and trans isomers, four distinct signals are expected.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Key Influencing Factors |

| C1 (-CH-NH₃⁺) | 50 - 60 | α-effect of the protonated amino group. |

| C4 (-CH-NO₂) | 80 - 90 | Strong α-effect of the electron-withdrawing nitro group. |

| C2, C6 | 30 - 40 | β-effect from both substituents. |

| C3, C5 | 25 - 35 | γ-effect and distance from substituents. |

Note: These are estimated ranges and actual values may vary depending on the solvent, concentration, and specific isomer.

The relationship between the molecular structure and the expected ¹³C NMR signals is illustrated in the following diagram:

Caption: Predicted ¹³C NMR signal assignments for 4-nitrocyclohexanamine.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following section details a robust, self-validating protocol for the preparation and analysis of a this compound sample for ¹³C NMR spectroscopy.

Sample Preparation

Proper sample preparation is paramount for obtaining a high-resolution spectrum.[8]

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the hydrochloride salt. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent first choices. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be considered.

-

Sample Quantity: For a standard 5 mm NMR tube, weigh approximately 20-50 mg of this compound.[9][10] A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently agitate or vortex the vial to ensure complete dissolution. If necessary, brief sonication can be employed to aid dissolution. The final solution should be clear and free of any particulate matter.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11] This prevents magnetic field inhomogeneities that can degrade spectral quality.

-

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.

-

Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue lightly dampened with isopropanol or acetone to remove any contaminants before insertion into the spectrometer.[9]

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard ¹³C NMR experiment. These may require optimization based on the specific instrument and sample concentration.

-

Spectrometer Frequency: A higher field strength (e.g., 100 MHz or greater for ¹³C) will provide better signal dispersion and sensitivity.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Pulse Angle: A flip angle of 30-45 degrees is often employed to allow for a shorter relaxation delay.[12]

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (from several hundred to several thousand) will be necessary to achieve an adequate signal-to-noise ratio.[12]

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to encompass all carbon signals in an organic molecule.[12]

-

Temperature: The experiment is typically conducted at a constant temperature, usually 298 K (25 °C).

The experimental workflow is summarized in the diagram below:

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protonation sequence of linear aliphatic polyamines by 13C NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ou.edu [ou.edu]

- 9. ucl.ac.uk [ucl.ac.uk]